![molecular formula C11H15NO B13871109 1-(2-methoxyphenyl)Pyrrolidine](/img/structure/B13871109.png)
1-(2-methoxyphenyl)Pyrrolidine
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Overview
Description
1-(2-Methoxyphenyl)Pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with pyrrolidine in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the reductive amination of 2-methoxybenzaldehyde with pyrrolidine using a reducing agent such as sodium borohydride.
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the methoxyphenyl group, which has different biological activities and chemical properties.
2-Methoxyphenylpiperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring, which may exhibit different pharmacological profiles.
1-(2-Methoxyphenyl)pyrrolidin-2-one: A derivative with a carbonyl group, which can have distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Biological Activity
1-(2-Methoxyphenyl)pyrrolidine is a compound belonging to the pyrrolidine class, characterized by its five-membered nitrogen-containing heterocycle. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound features a methoxy-substituted phenyl group attached to a pyrrolidine ring. Its molecular formula is C11H15N O, and it has a molecular weight of approximately 179.25 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative study highlighted that certain pyrrolidine derivatives demonstrated higher antibacterial activity against Staphylococcus aureus and Escherichia coli than conventional antibiotics, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 31.25 | A. baumannii |
Reference Antibiotic (Ampicillin) | 125 | A. baumannii |
Anticancer Potential
The anticancer properties of pyrrolidine derivatives have been explored extensively. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study identified a related pyrrolidine compound that exhibited strong binding affinity to the CXCR4 receptor, which is implicated in cancer metastasis .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to protect neuronal cells against oxidative stress and neurodegeneration. In vitro studies suggest that these compounds can mitigate cell death in models of neurodegenerative diseases by reducing reactive oxygen species (ROS) production .
Study on Antimicrobial Activity
In a study conducted by Poyraz et al. (2018), several pyrrolidine derivatives were synthesized and tested for their antimicrobial efficacy against A. baumannii. The results showed that specific derivatives exhibited four times higher activity compared to standard treatments, highlighting the potential of these compounds in developing new antimicrobial agents .
Study on Anticancer Activity
Li et al. (2020) designed pyrrolidine-containing derivatives as antagonists of the CXCR4 receptor, crucial in HIV infection and cancer metastasis. Their findings revealed that one derivative demonstrated an IC50 value of 79 nM against CXCR4, indicating promising potential for further development as anticancer therapeutics .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
CXJDHKPUONWJBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
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